(2R,5R)-5-Pentyloxolane-2-carboxylic acid (2R,5R)-5-Pentyloxolane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2445750-61-6
VCID: VC4351293
InChI: InChI=1S/C10H18O3/c1-2-3-4-5-8-6-7-9(13-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/t8-,9-/m1/s1
SMILES: CCCCCC1CCC(O1)C(=O)O
Molecular Formula: C10H18O3
Molecular Weight: 186.251

(2R,5R)-5-Pentyloxolane-2-carboxylic acid

CAS No.: 2445750-61-6

Cat. No.: VC4351293

Molecular Formula: C10H18O3

Molecular Weight: 186.251

* For research use only. Not for human or veterinary use.

(2R,5R)-5-Pentyloxolane-2-carboxylic acid - 2445750-61-6

Specification

CAS No. 2445750-61-6
Molecular Formula C10H18O3
Molecular Weight 186.251
IUPAC Name (2R,5R)-5-pentyloxolane-2-carboxylic acid
Standard InChI InChI=1S/C10H18O3/c1-2-3-4-5-8-6-7-9(13-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/t8-,9-/m1/s1
Standard InChI Key RRCYNWGXMCGPQQ-RKDXNWHRSA-N
SMILES CCCCCC1CCC(O1)C(=O)O

Introduction

(2R,5R)-5-Pentyloxolane-2-carboxylic acid is a chiral compound belonging to the oxolane family, which includes a five-membered ring with an oxygen atom. This compound is of interest in organic chemistry due to its potential applications in synthesis and its unique stereochemistry. The compound's structure consists of a pentyloxy group attached to the oxolane ring, which is further substituted with a carboxylic acid group.

Synthesis and Preparation

The synthesis of (2R,5R)-5-Pentyloxolane-2-carboxylic acid typically involves asymmetric synthesis methods to achieve the desired stereochemistry. This may include the use of chiral catalysts or starting materials with known stereochemistry. The specific synthesis route can vary based on the availability of starting materials and the desired yield and purity of the final product.

Applications

While specific applications of (2R,5R)-5-Pentyloxolane-2-carboxylic acid are not widely documented, compounds with similar structures are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Their chiral nature makes them valuable for producing enantiomerically pure compounds, which is crucial in many biological applications.

Safety and Handling

  • Chemical Safety: Handling of this compound should follow standard laboratory safety protocols, including the use of protective gloves and eyewear.

  • Storage: It is recommended to store the compound in an inert atmosphere at room temperature to prevent degradation.

Table 2: Synthesis and Handling

AspectDescription
SynthesisAsymmetric synthesis methods
StorageInert atmosphere, room temperature
SafetyProtective gloves and eyewear recommended

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